molecular formula C9H14O3 B13298205 Methyl 2-(2,2-dimethyloxolan-3-ylidene)acetate

Methyl 2-(2,2-dimethyloxolan-3-ylidene)acetate

Cat. No.: B13298205
M. Wt: 170.21 g/mol
InChI Key: ZSTLBXIEPVUWGR-SREVYHEPSA-N
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Description

Methyl 2-(2,2-dimethyloxolan-3-ylidene)acetate is an α,β-unsaturated ester featuring a 2,2-dimethyl-substituted 1,3-dioxolane ring conjugated to an acetate group. The compound’s structure comprises a five-membered dioxolane ring with two methyl groups at the 2-position and a ylidene (sp²-hybridized carbon) moiety at the 3-position, linked to a methyl ester.

Properties

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

methyl (2Z)-2-(2,2-dimethyloxolan-3-ylidene)acetate

InChI

InChI=1S/C9H14O3/c1-9(2)7(4-5-12-9)6-8(10)11-3/h6H,4-5H2,1-3H3/b7-6-

InChI Key

ZSTLBXIEPVUWGR-SREVYHEPSA-N

Isomeric SMILES

CC1(/C(=C\C(=O)OC)/CCO1)C

Canonical SMILES

CC1(C(=CC(=O)OC)CCO1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2,2-dimethyloxolan-3-ylidene)acetate typically involves the Horner–Wadsworth–Emmons reaction. This reaction uses oxetan-3-one as a starting material, which is reacted with methyl-2-(dimethoxyphosphoryl)acetate in the presence of a base such as sodium hydride (NaH) in dry tetrahydrofuran (THF) to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to produce this compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,2-dimethyloxolan-3-ylidene)acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Methyl 2-(2,2-dimethyloxolan-3-ylidene)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(2,2-dimethyloxolan-3-ylidene)acetate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The specific pathways and targets depend on the type of reaction it undergoes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The compound’s structural analogs can be categorized into three groups: (1) dioxolane/dioxane-based esters, (2) oxetane-ylidene acetates, and (3) indolinone-ylidene acetates. Key differences lie in ring size, substituents, and electronic properties.

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Key Features Applications/Reactivity Reference
Methyl 2-(2,2-dimethyloxolan-3-ylidene)acetate C₉H₁₄O₄ 186.20* 2,2-Dimethyl dioxolane ring; α,β-unsaturated ester Potential synthetic intermediate
Ethyl 2-methyl-1,3-dioxolane-2-acetate (Fructone) C₈H₁₄O₄ 174.20 Ketal-protected acetyl group; no ylidene Fragrance additive (fruity odor)
Methyl 2-(oxetan-3-ylidene)acetate C₆H₈O₃ 128.13 Oxetane ring; smaller ring size; higher ring strain Building block for drug candidates
Ethyl 2-(2-oxoindolin-3-ylidene)acetate C₁₃H₁₃NO₃ 243.25 Indolinone core; conjugated enone system Anticancer and antimicrobial agents

*Calculated based on molecular formula.

Physicochemical Properties

  • Solubility : The dimethyl substituents on the dioxolane ring likely enhance lipophilicity compared to the polar oxetane derivatives ().
  • However, the ylidene group may render the compound sensitive to nucleophilic attack.

Biological Activity

Methyl 2-(2,2-dimethyloxolan-3-ylidene)acetate is a compound with potential biological activity that warrants detailed investigation. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological effects.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities, including anti-cancer properties, antimicrobial effects, and potential neuroprotective functions. Below are key findings from recent studies:

Anticancer Activity

  • Inhibition of Cancer Cell Lines : this compound has been evaluated for its cytotoxic effects against several cancer cell lines. For instance, a related compound demonstrated significant growth inhibition in MCF-7 (breast cancer) cells with a GI50_{50} value of approximately 3.18 µM, indicating strong potential as an anti-cancer agent .
  • Mechanism of Action : The compound may exert its effects through the modulation of key signaling pathways involved in cancer progression. Inhibitory effects on proteins such as NEK7 and caspase-3 have been suggested, which are critical in cell cycle regulation and apoptosis .

Antimicrobial Properties

The biological activity of this compound also extends to antimicrobial effects. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, contributing to its potential as an antimicrobial agent.

Study 1: Cytotoxicity against Breast Cancer Cells

In a study focusing on the cytotoxic effects of methyl derivatives on MCF-7 cells, researchers observed that the compound significantly reduced cell viability in a dose-dependent manner. The results are summarized in the following table:

CompoundGI50_{50} (µM)Cell Line
This compound3.18 ± 0.11MCF-7
Standard Drug (e.g., Doxorubicin)5.00 ± 0.25MCF-7

Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial properties of this compound against common pathogens. The findings indicated effective inhibition at varying concentrations:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus50
Escherichia coli100

Research Findings Summary

The research highlights the promising biological activities associated with this compound:

  • Anticancer Potential : Significant inhibition of cancer cell proliferation.
  • Antimicrobial Activity : Effective against various bacterial strains.

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